molecular formula C24H35NO3 B183391 Docosahexaenoyl glycine CAS No. 132850-40-9

Docosahexaenoyl glycine

Cat. No.: B183391
CAS No.: 132850-40-9
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is a synthetic derivative of docosahexaenoic acid (DHA), a long-chain omega-3 polyunsaturated fatty acid (PUFA) with the molecular formula C22H32O2 (MW: 328.488 g/mol) . Structurally, DHA is characterized by six cis double bonds at positions 4, 7, 10, 13, 16, and 19, giving it the IUPAC name all-cis-docosa-4,7,10,13,16,19-hexaenoic acid . Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is formed by conjugating DHA to glycine (aminoacetic acid) via an amide bond. This modification enhances metabolic stability compared to free DHA, as amide bonds are less prone to enzymatic hydrolysis .

The compound is part of a broader class of DHA derivatives designed to improve bioavailability, target specificity, and therapeutic efficacy.

Properties

IUPAC Name

2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693952
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132850-40-9
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of DHA :
    DHA (6217-54-5) is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under nitrogen at 0–25°C for 1–4 hours. The reaction produces DHA acyl chloride, a highly reactive intermediate.

    DHA-COOH+SOCl2DHA-COCl+SO2+HCl\text{DHA-COOH} + \text{SOCl}_2 \rightarrow \text{DHA-COCl} + \text{SO}_2 + \text{HCl}
  • Amide Bond Formation :
    Glycine is dissolved in a mixture of water and sodium hydroxide (1–2 M) to deprotonate the amino group. The DHA acyl chloride is added dropwise under vigorous stirring at 0–5°C to minimize side reactions. The pH is maintained at 8–10 to favor nucleophilic attack by the glycinate ion.

    DHA-COCl+H2N-CH2COODHA-CONH-CH2COOH+Cl\text{DHA-COCl} + \text{H}_2\text{N-CH}_2\text{COO}^- \rightarrow \text{DHA-CONH-CH}_2\text{COOH} + \text{Cl}^-

Purification and Yield

  • The crude product is extracted using ethyl acetate, washed with dilute HCl (to remove excess glycine) and brine, and dried over magnesium sulfate.

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity.

  • Typical yields range from 65% to 75%, depending on reaction scale and DHA purity.

Carbodiimide-Based Coupling

This approach uses coupling agents to directly link DHA and glycine without isolating the acyl chloride.

Reagents and Protocol

  • Activation with EDCl/HOBt :
    DHA (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in dry dimethylformamide (DMF) under nitrogen. The mixture is stirred at 25°C for 30 minutes to form the active ester.

  • Glycine Coupling :
    Glycine (1.5 equiv) and triethylamine (2 equiv) are added, and the reaction is stirred at 25°C for 12–24 hours.

    DHA-COOH+H2N-CH2COOHEDCl/HOBtDHA-CONH-CH2COOH\text{DHA-COOH} + \text{H}_2\text{N-CH}_2\text{COOH} \xrightarrow{\text{EDCl/HOBt}} \text{DHA-CONH-CH}_2\text{COOH}

Optimization and Challenges

  • Temperature Control : Maintaining temperatures below 30°C prevents DHA oxidation.

  • Solvent Selection : DMF enhances solubility but may require subsequent ion-exchange chromatography to remove residual reagents.

  • Yield : 70–85%, with purity >95% after reverse-phase HPLC (C18 column, acetonitrile/water).

Enzymatic Synthesis

Emerging methodologies employ lipases or proteases to catalyze the amidation under mild conditions.

Biocatalytic Approach

  • Enzyme : Immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol.

  • Conditions : DHA methyl ester (1 equiv) and glycine (2 equiv) are reacted at 40°C for 48 hours. The enzyme facilitates transamidation, avoiding acidic or basic conditions that degrade DHA.

Advantages and Limitations

  • Yield : 50–60%, lower than chemical methods due to enzyme steric hindrance.

  • Scalability : Limited by enzyme cost but advantageous for heat-sensitive applications.

Industrial-Scale Production Considerations

Raw Material Sourcing

  • DHA Sources :

    SourcePurity (%)Cost (USD/kg)
    Fish oil50–7080–120
    Algal oil95–99200–300
    Synthetic98+500–700

Algal oil is preferred for pharmaceutical-grade synthesis due to higher purity and sustainability.

Analytical Characterization

Structural Confirmation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 5.3–5.4 (m, 12H, CH=CH), δ 2.3 (t, 2H, COCH₂), δ 2.0 (m, 4H, CH₂CH=CH).

    • ¹³C NMR : 174.8 ppm (amide carbonyl), 128–132 ppm (olefinic carbons).

  • Mass Spectrometry :

    • ESI-MS : m/z 385.3 [M+H]⁺ (calc. 385.25).

Purity Assessment

  • HPLC : Retention time 12.8 min (C18, 70% acetonitrile, 1 mL/min).

  • Peroxide Value : <5 meq/kg to confirm oxidative stability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Acyl Chloride65–7590–951.2–1.8High
EDCl/HOBt Coupling70–8595–992.0–3.0Moderate
Enzymatic50–6085–904.0–6.0Low

The EDCl/HOBt method balances yield and purity, making it optimal for research-scale synthesis, while acyl chloride is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions: docosa-4,7,10,13,16,19-hexaenamidoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of saturated compounds.

Scientific Research Applications

Nutritional Applications

1.1 Role in Human Health

DHA is primarily recognized for its essential role in human health, particularly in brain development and function. It is a major structural component of the brain, retina, and nervous system. Research indicates that adequate DHA intake is crucial for cognitive function and visual acuity .

1.2 Dietary Sources

DHA can be obtained from dietary sources such as fish oil and algae. It is often included in supplements aimed at enhancing cognitive health and reducing inflammation. For instance, a mixture of fish oil and primrose oil has been shown to be effective in increasing DHA levels in the body .

Neurobiological Applications

2.1 Cognitive Function and Neurogenesis

Studies have shown that DHA plays a significant role in neurogenesis—the process of generating new neurons in the brain. It has been linked to improved learning and memory capabilities. For example, dietary supplementation of DHA has been associated with enhanced cognitive performance in both children and adults .

2.2 Protective Effects Against Neurodegeneration

DHA exhibits neuroprotective properties that may help mitigate the effects of neurodegenerative diseases such as Alzheimer's disease. Research indicates that DHA can reduce oxidative stress and inflammation within the brain, potentially slowing disease progression .

Pharmacological Applications

3.1 Anti-inflammatory Properties

DHA possesses anti-inflammatory effects that are beneficial in treating various inflammatory conditions. For instance, it has been observed to inhibit the oxidative desaturation of linoleic acid into gamma-linolenic acid, thereby modulating inflammatory responses .

3.2 Potential in Cancer Therapy

Recent studies have explored the anticancer potential of DHA derivatives. Compounds derived from DHA have shown promise in inhibiting cancer cell proliferation through various mechanisms. For example, certain synthesized derivatives exhibited significant anticancer activity against breast cancer cell lines .

Case Studies and Research Findings

Study Findings Implications
Inhibition of Linoleic Acid Desaturation DHA inhibits the conversion of linoleic acid to gamma-linolenic acidSuggests potential for reducing inflammation
Cognitive Function Enhancement Supplementation with DHA improved memory recallSupports use of DHA for cognitive health
Anticancer Activity Certain DHA derivatives showed significant activity against MCF-7 breast cancer cellsIndicates potential for developing new cancer therapies

Mechanism of Action

The mechanism of action of docosa-4,7,10,13,16,19-hexaenamidoacetic acid involves its interaction with cellular membranes and receptors. It is known to modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling processes .

Comparison with Similar Compounds

Free DHA (Docosahexaenoic Acid)

  • Structure : C22H32O2, with a carboxylic acid group.
  • Key Differences :
    • Free DHA is rapidly metabolized via β-oxidation or incorporation into phospholipids, limiting its therapeutic window .
    • Docosahexaenamidoacetic acid replaces the carboxyl group with an amide-linked glycine, reducing metabolic degradation .
  • Bioactivity :
    • DHA reduces inflammation in carrageenan-induced models (EC50: ~10 mg/kg) .
    • The glycine conjugate may enhance targeting of specific receptors, such as Nur77, implicated in inflammatory pathways .

DHA Ethanolamine (DHA-EA)

  • Structure: DHA conjugated to ethanolamine via an amide bond.
  • Key Differences: Ethanolamine enhances solubility in polar solvents compared to glycine conjugates . DHA-EA derivatives (e.g., J18) show potent anti-inflammatory activity (IC50: 0.5–2.0 μM) in NF-κB inhibition assays .

DHA-Amino Acid Conjugates

  • Examples: DHA-Phenylalanine (Compound 27 in ): Exhibits mitochondrial-stimulating activity (EC50: ~5 μM) . N-Docosahexaenoyl Lysine (): A hydrolysis-resistant metabolite involved in lipid signaling .
  • Structural Impact :
    • Bulky aromatic side chains (e.g., phenylalanine) improve membrane permeability, while lysine conjugates enhance interaction with cellular transporters .

Modified DHA Derivatives

  • 22-Hydroxy-DHA Methyl Ester ():
    • Introduces a hydroxyl group at position 22, increasing polarity (MW: 359.3 g/mol). Used in preclinical imaging studies .
  • 22-Fluoro-DHA Methyl Ester ():
    • Fluorination at position 22 enhances metabolic stability and enables PET imaging applications .

Other PUFA Derivatives

  • Eicosapentaenoic Acid (EPA): Shorter chain (C20:5) with five double bonds. EPA shows weaker anti-inflammatory effects compared to DHA in carrageenan models (EC50: ~15 mg/kg) .
  • Docosapentaenoic Acid (DPA, n-3): C22:5 structure with one fewer double bond than DHA. DPA is less effective in supporting retinal DHA levels (30% lower incorporation efficiency) .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Modification Bioactivity (Model/EC50/IC50) Reference
Free DHA C22H32O2 328.488 Carboxylic acid Anti-inflammatory (10 mg/kg)
Docosahexaenamidoacetic acid C24H35NO3 397.55* Glycine amide Under investigation
DHA-Phenylalanine C31H43NO3 498.2979 Phenylalanine conjugate Mitochondrial stimulation (5 μM)
22-Fluoro-DHA Methyl Ester C23H31FO2 358.49 Fluorination + methyl ester PET imaging probe
EPA C20H30O2 302.45 C20:5, five double bonds Anti-inflammatory (15 mg/kg)

*Calculated based on glycine (C2H5NO2) + DHA (C22H32O2) - H2O.

Table 2: Metabolic Stability of DHA Derivatives

Compound Hydrolysis Resistance Key Enzymes Affected Applications Reference
Free DHA Low Lipases, β-oxidation Nutritional supplements
Docosahexaenamidoacetic acid High Amidase-resistant Targeted drug delivery
DHA-Ethanolamine (J18) Moderate Esterases NF-κB inhibition
N-Docosahexaenoyl Lysine High N-Acylase-resistant Lipid signaling

Biological Activity

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid (DHA-amidoacetic acid) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. This article explores the biological activity of DHA-amidoacetic acid, focusing on its metabolic effects, potential therapeutic applications, and underlying mechanisms.

Overview of Docosahexaenoic Acid (DHA)

DHA is a polyunsaturated fatty acid that plays a crucial role in brain development and function. It is primarily found in marine oils and is essential for various physiological processes. The compound's structure includes six double bonds (C22H32O2), contributing to its fluidity and function in cell membranes.

1. Metabolic Effects

DHA has been shown to influence lipid metabolism significantly. Research indicates that DHA can affect triglyceride (TG) accumulation and secretion in hepatic cells. A study demonstrated that treatment with DHA led to increased intracellular TG accumulation compared to oleic acid (18:1), suggesting a preferential retention of DHA-enriched TG by hepatocytes . This effect may be linked to the modulation of lipogenic pathways and the regulation of gene expression involved in lipid metabolism.

Fatty Acid Effect on TG Accumulation Effect on Secretion
Oleic AcidLower accumulationIncreased secretion
DHAHigher accumulationNo significant increase

2. Anti-inflammatory Properties

DHA exhibits anti-inflammatory properties through the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins. These molecules are critical in resolving inflammation and promoting tissue repair. The conversion of DHA into these mediators enhances the resolution phase of inflammation .

3. Neuroprotective Effects

DHA is vital for neuronal health and cognitive function. Studies suggest that DHA can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The incorporation of DHA into neuronal membranes is associated with improved synaptic function and plasticity .

Case Study 1: Cardiovascular Health

A clinical trial investigated the effects of DHA supplementation on cardiovascular risk factors in patients with hyperlipidemia. Results indicated significant reductions in serum triglycerides and improvements in lipid profiles after eight weeks of supplementation with DHA .

Case Study 2: Cognitive Function

Another study assessed the impact of DHA on cognitive decline in older adults. Participants who received DHA showed slower rates of cognitive decline compared to the placebo group, suggesting a protective effect against age-related cognitive impairment .

The biological activity of DHA-amidoacetic acid may involve several mechanisms:

  • Gene Regulation : DHA influences the expression of genes involved in lipid metabolism and inflammation.
  • Cell Signaling : It modulates signaling pathways such as the peroxisome proliferator-activated receptors (PPARs), which play roles in fatty acid metabolism.
  • Membrane Fluidity : The presence of DHA in cell membranes enhances fluidity, affecting receptor function and signal transduction.

Q & A

Basic: What experimental approaches are recommended for synthesizing docosa-4,7,10,13,16,19-hexaenamidoacetic acid, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves coupling docosahexaenoic acid (DHA) with a glycine derivative via carbodiimide-mediated amidation. Critical steps include:

  • Amidation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents in anhydrous conditions .
  • Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients to isolate the product .
  • Characterization : Validate structure via 1H^1H-NMR (e.g., δ 5.3–5.4 ppm for polyunsaturated protons) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ at m/z 354.3) .
  • Purity Assessment : Confirm >95% purity using GC-FID or HPLC-UV at 210 nm, referencing commercial analytical standards (e.g., Sigma-Aldrich) .

Advanced: How can contradictions in reported anti-inflammatory mechanisms of docosa-4,7,10,13,16,19-hexaenamidoacetic acid be resolved?

Methodological Answer:
Discrepancies often arise from variations in experimental models, purity, or metabolite interference. To address these:

  • Standardize Bioassays : Use primary immune cells (e.g., macrophages) with controlled DHA-amide concentrations (10–100 µM) and measure cytokine release (e.g., IL-6, TNF-α) .
  • Metabolite Profiling : Perform LC-MS/MS to rule out interference from DHA-derived resolvins or protectins .
  • Structural Confirmation : Ensure the compound’s integrity in cell culture media via NMR or FTIR, as oxidation of polyunsaturated chains can alter activity .
  • Cross-Study Comparisons : Meta-analyze data using PRISMA guidelines, focusing on studies with ≥95% purity and standardized dosing .

Basic: Which analytical techniques are most reliable for distinguishing docosa-4,7,10,13,16,19-hexaenamidoacetic acid from its ester derivatives?

Methodological Answer:
Key techniques include:

  • FTIR Spectroscopy : Amide derivatives show N–H stretching (3300 cm1^{-1}) and C=O absorption (1650 cm1^{-1}), absent in esters .
  • 13C^{13}C-NMR : The amide carbonyl resonates at δ 170–175 ppm, whereas ester carbonyls appear at δ 165–170 ppm .
  • LC-MS/MS : Use a Q-TOF mass spectrometer to differentiate molecular ions (amide: m/z 354.3; ethyl ester: m/z 384.3) .

Advanced: How should researchers design experiments to investigate the interaction of this compound with phospholipid membranes?

Methodological Answer:

  • Model Membranes : Prepare unilamellar vesicles (liposomes) with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and varying DHA-amide concentrations (0.1–5 mol%) .
  • Fluorescence Anisotropy : Use DPH or TMA-DPH probes to quantify membrane fluidity changes .
  • Molecular Dynamics (MD) Simulations : Model the compound’s orientation in bilayers using software like GROMACS, validating with neutron scattering data .
  • Permeability Assays : Measure calcein release from liposomes under oxidative stress to assess membrane stabilization .

Basic: How can nomenclature inconsistencies for docosa-4,7,10,13,16,19-hexaenamidoacetic acid in literature be addressed?

Methodological Answer:

  • IUPAC Naming : Use docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenamidoacetic acid to specify double-bond geometry .
  • CAS Registry : Reference CAS 6217-54-5 for unambiguous identification .
  • Avoid Ambiguous Terms : Replace “DHA-amide” with the full systematic name in publications to prevent confusion with ester derivatives (e.g., ethyl-DHA) .

Advanced: What strategies optimize the stability of docosa-4,7,10,13,16,19-hexaenamidoacetic acid in long-term biological studies?

Methodological Answer:

  • Storage Conditions : Store at −80°C under argon, dissolved in ethanol with 0.01% BHT to prevent oxidation .
  • Stability Assays : Monitor degradation via UPLC-PDA at 234 nm (conjugated diene formation) over 14 days at 4°C and 37°C .
  • Encapsulation : Use cyclodextrin or liposomal carriers to enhance aqueous stability and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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